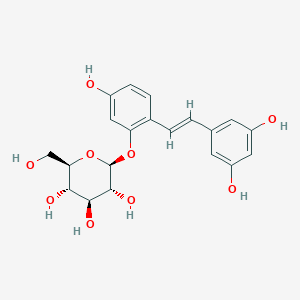

Oxyresveratrol 2-O-beta-D-glucopyranoside

Description

Overview of Stilbenoid Phytochemistry and Biological Significance

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two aromatic rings linked by an ethylene (B1197577) bridge. wikipedia.orgresearchgate.net In biochemical terms, they are classified as phenylpropanoids, and their biosynthesis in plants primarily follows the phenylpropanoid pathway. encyclopedia.pubscirp.org This pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce p-coumaroyl-CoA. scirp.org The key enzyme, stilbene (B7821643) synthase (STS), then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene skeleton. encyclopedia.pubnih.gov

These compounds are often produced by plants in response to biotic and abiotic stressors such as fungal infections, UV radiation, and injury, leading to their classification as phytoalexins. wikipedia.orgnih.gov Stilbenoids can exist as monomers or more complex oligomers. wikipedia.org They are found in a variety of plant species, with well-known examples including resveratrol (B1683913) from grapes and pinosylvin (B93900) from pine trees. wikipedia.org The biological significance of stilbenoids is vast and has been the subject of extensive research. They are known to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects. nih.govnih.govchiro.org The diverse biological activities of these compounds have made them a focal point in the search for new therapeutic agents from natural sources.

Contextualization of Oxyresveratrol (B150227) as a Bioactive Stilbene

Oxyresveratrol (2,3′,4,5′-tetrahydroxy-trans-stilbene) is a naturally occurring stilbenoid and a hydroxylated analog of the more widely known resveratrol. mdpi.comscialert.net It is found in various plants, notably in the heartwood of Artocarpus lakoocha and in species of the Morus (mulberry) genus. scialert.netnih.gov While sharing the core stilbene structure with resveratrol, the additional hydroxyl group in oxyresveratrol's structure contributes to differences in its biological properties. researchgate.net

Oxyresveratrol has garnered significant attention for its potent biological activities. One of its most well-documented effects is the strong inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comscialert.net Comparative studies have shown that oxyresveratrol's inhibitory capacity on tyrosinase activity and melanin formation is superior to that of resveratrol. researchgate.netnih.gov Beyond its effects on pigmentation, oxyresveratrol has demonstrated robust antioxidant and anti-inflammatory properties. mdpi.comnih.gov Research indicates that it possesses greater metabolic stability and antioxidant potential than resveratrol. researchgate.net Furthermore, it has been investigated for its neuroprotective and anticancer activities. mdpi.comresearchgate.net The distinct bioactivities of oxyresveratrol position it as a significant compound within the stilbene family, with potential applications in various health-related fields.

Specific Focus on Oxyresveratrol 2-O-beta-D-glucopyranoside within Stilbenoid Research

Glycosylation, the attachment of a sugar moiety to a molecule, is a common modification of stilbenoids in nature. This process can alter their physicochemical properties, such as water solubility and stability, and influence their bioavailability and metabolism. Oxyresveratrol can be found in nature in both its free form (aglycone) and as various glycosides. researchgate.net

This compound is a specific glycosylated form of oxyresveratrol where a beta-D-glucopyranose unit is attached at the 2-hydroxyl position. This phenolic compound has been isolated from the roots of Morus nigra (black mulberry). glpbio.commedchemexpress.com Research has identified this specific glycoside as an effective tyrosinase inhibitor, with a reported IC50 value of 29.75 μM. glpbio.commedchemexpress.com Additionally, studies on the metabolism of mulberroside A, another stilbene glycoside found in mulberry, have shown that this compound is one of its metabolites in rats. chemfaces.com The first total synthesis of this compound has also been reported, which facilitates further investigation into its biological properties. acs.orgnih.gov The study of this specific glycoside is important for understanding how glycosylation at different positions on the oxyresveratrol molecule affects its biological activity.

Research Aims and Scope for Investigating this compound

The current body of research on this compound has primarily focused on its natural occurrence and its inhibitory effect on the tyrosinase enzyme. While this is a significant finding, it represents a narrow view of the compound's potential biological activities. Therefore, future research aims should be directed towards a more comprehensive understanding of this specific glycosylated stilbene.

A primary aim is to explore a broader spectrum of its pharmacological properties. This includes investigating its potential antioxidant, anti-inflammatory, neuroprotective, and anticancer activities, and comparing these activities to its aglycone, oxyresveratrol, as well as other glycosylated isomers. Such studies would elucidate the structure-activity relationship and the influence of the 2-O-beta-D-glucopyranoside moiety.

Another critical research direction is to investigate the bioavailability, pharmacokinetics, and metabolism of this compound. Understanding how this glycoside is absorbed, distributed, metabolized, and excreted in biological systems is crucial for assessing its therapeutic potential.

Furthermore, there is a need to explore its natural distribution more extensively across different plant species and to understand its biosynthetic pathway. Elucidating the enzymes responsible for the specific glycosylation at the 2-position would be of significant interest for potential biotechnological production. The scope of future investigations should be to move beyond its role as a tyrosinase inhibitor and to fully characterize its pharmacological profile and potential as a bioactive compound.

Data Tables

Table 1: Tyrosinase Inhibitory Activity of Selected Stilbenoids

| Compound | IC50 (μM) | Source Organism for Tyrosinase | Reference |

| This compound | 29.75 | Mushroom | glpbio.com, medchemexpress.com |

| Oxyresveratrol | Potent inhibitor (specific IC50 varies by study) | Human, Mushroom | researchgate.net, researchgate.net |

| Resveratrol | Less potent than oxyresveratrol | Mushroom | nih.gov |

Table 2: Comparison of Selected Biological Activities

| Biological Activity | Oxyresveratrol | Resveratrol | Key Findings | Reference |

| Tyrosinase Inhibition | More potent | Less potent | Oxyresveratrol shows a stronger inhibitory capacity on tyrosinase activity and melanin formation. | nih.gov |

| Antioxidant Potential | Higher | Lower | The additional hydroxyl group in oxyresveratrol contributes to greater antioxidant potential. | researchgate.net |

| Metabolic Stability | Higher | Lower | Oxyresveratrol exhibits greater metabolic stability. | researchgate.net |

| Anti-cancer Activity | Potent | Potent | Both show activity, with some studies suggesting stronger effects for oxyresveratrol in certain cancer cell lines. | researchgate.net, nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-8-12(22)4-3-11(15)2-1-10-5-13(23)7-14(24)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUMEBJDZQEUFC-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC2C(C(C(C(O2)CO)O)O)O)C=CC3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C=C/C3=CC(=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation of Oxyresveratrol 2 O Beta D Glucopyranoside

Natural Occurrence and Isolation

Oxyresveratrol (B150227) 2-O-beta-D-glucopyranoside has been identified and isolated from a select number of plant species, primarily within the Moraceae family. Its distribution is not widespread, making the documented sources particularly significant for phytochemical studies.

Isolation from Morus alba L. (Mulberry)

The root bark of the white mulberry tree, Morus alba L., is a confirmed source of Oxyresveratrol 2-O-beta-D-glucopyranoside. chemfaces.com The compound exists naturally within the plant tissues. Additionally, it has been identified as a major metabolite in rats following the oral administration of Mulberroside A, another stilbenoid found in Morus alba. chemfaces.com This metabolic pathway suggests that Mulberroside A is metabolized into this compound, oxyresveratrol, and another glucoside form prior to absorption into the body. chemfaces.com

Identification in Morus nigra (Black Mulberry) Root

This compound has been successfully isolated from the roots of Morus nigra, the black mulberry. glpbio.commedchemexpress.com Investigations into the phytochemical profile of M. nigra roots, prompted by comparisons with M. alba, led to the identification of twenty-eight known phenolic compounds, including the target glucoside. chemfaces.com Its isolation from this species confirms its presence within the Morus genus. chemfaces.comglpbio.commedchemexpress.com

Presence in Schoenocaulon officinale Rhizomes

While the rhizomes of Schoenocaulon officinale are known to contain various phenolic compounds, including 2-arylbenzofuran glucosides, current scientific literature does not prominently feature the isolation of this compound from this specific plant. nih.gov Further research is required to definitively confirm its presence or absence in this botanical source.

Detection in Polygonum multiflorum Roots

The roots of Polygonum multiflorum are a well-known source of a different stilbene (B7821643) glucoside, 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-glucoside (THSG). nih.govmdpi.com It is important to distinguish between this compound and this compound. The core stilbene structure of THSG is 2,3,5,4′-tetrahydroxystilbene, whereas the compound of focus in this article is a glucoside of oxyresveratrol, which has a 2,3′,4,5′-tetrahydroxystilbene structure. Therefore, Polygonum multiflorum is not considered a direct source of this compound.

Table 1: Botanical Sources of this compound

| Botanical Name | Common Name | Plant Part | Status |

| Morus alba L. | White Mulberry | Root Bark | Confirmed Source chemfaces.com |

| Morus nigra | Black Mulberry | Root | Confirmed Source chemfaces.comglpbio.com |

| Schoenocaulon officinale | Sabadilla | Rhizomes | Not Confirmed |

| Polygonum multiflorum | Fo-ti | Root | Not a Source |

| Source of a structurally different stilbene glucoside. |

Methodologies for Extraction from Plant Materials

The isolation of this compound and its parent compound, oxyresveratrol, from plant materials predominantly relies on solvent-based extraction techniques followed by purification steps.

Solvent-Based Extraction Techniques and Optimization

Classical solvent extraction is the foundational method for isolating stilbenoids from plant matter. nih.gov This process typically involves macerating or powdering the dried plant material and extracting it with an organic solvent.

Common Solvents and Procedures:

Ethanol (B145695): Ethanol is a frequently used solvent for the initial extraction. google.comimrpress.com The dried, crushed plant material (e.g., from Morus alba) is mixed with ethanol, often at an elevated temperature (50°C - 80°C), and extracted multiple times to ensure a high yield. google.com

Sequential Partitioning: After the initial extraction, the crude extract is often concentrated and then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. For instance, a 95% ethanol extract of Morus nigra roots was further investigated for its components. chemfaces.com A common sequence involves partitioning the aqueous suspension of the extract with ethyl acetate (B1210297) to separate compounds based on their solubility. google.comgoogle.com

Optimization of Extraction Parameters: Research into optimizing the extraction of oxyresveratrol from Morus alba has identified specific conditions for maximizing yield. One patented process outlines an optimal protocol:

Solid-to-Liquid Ratio: A mass-to-volume ratio of 1:7 (plant material to solvent) is recommended. google.com

Solvent Purity: 80% ethanol is specified as the optimal solvent concentration. google.com

Temperature and Time: The extraction is best performed at 60°C for 1.5 hours. google.com

Repetition: The process should be repeated three times to maximize the recovery of the target compounds. google.com

Following extraction, the combined filtrates are concentrated. The resulting concentrate is then further purified, often using ethyl acetate, to isolate the desired fractions. google.com Advanced techniques such as ultrasonic-assisted extraction (UAE) have also been noted as effective methods for extracting stilbenoids from various Morus species. nih.gov

**Table 2: Optimized Solvent Extraction Parameters for Oxyresveratrol from *Morus alba***

| Parameter | Optimal Condition |

| Solvent | 80% Ethanol google.com |

| Solid-to-Liquid Ratio | 1:7 (w/v) google.com |

| Temperature | 60°C google.com |

| Duration | 1.5 hours google.com |

| Extraction Cycles | 3 google.com |

Chromatographic Purification Strategies for Isolation

The isolation and purification of this compound from its natural sources rely on multi-step chromatographic techniques following initial solvent extraction. The process typically begins with the extraction of the plant material, such as the root bark of Morus alba, using solvents like methanol (B129727) or ethanol. chemfaces.comresearchgate.net The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

A common initial step involves liquid-liquid partitioning of the crude extract. For example, a methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their solubility. researchgate.netresearchgate.net The fraction containing the desired glycoside is then concentrated for further purification.

Column chromatography is a cornerstone of the purification process. A variety of stationary phases are employed to achieve separation. Bioactivity-guided fractionation has led to the use of repeated open column chromatography to isolate stilbene glycosides. researchgate.net

One detailed method for isolating related compounds from ultraviolet C-irradiated mulberry leaves provides a comprehensive purification schematic. researchgate.net This process involves initial extraction followed by partitioning. The resulting fraction is then subjected to silica (B1680970) gel column chromatography. Further purification of the fractions is achieved using Sephadex LH-20 column chromatography. researchgate.net

High-performance liquid chromatography (HPLC), particularly preparative HPLC, is frequently used in the final purification stages to obtain high-purity this compound. Reversed-phase columns, such as C18, are commonly utilized for this purpose. nih.govacs.org

The following tables detail specific parameters used in various chromatographic methods for the isolation and analysis of this compound and related compounds.

Table 1: Column Chromatography Parameters for Isolation

| Stationary Phase | Mobile Phase (Eluent) | Application |

|---|---|---|

| Silica Gel | Gradient of methylene (B1212753) chloride and methanol | Fractionation of crude extract from Artocarpus lakoocha to isolate oxyresveratrol. mdpi.com |

| Diaion HP-20 | Stepwise gradient of methanol in water (0%, 40%, 60%, 100%) | Fractionation of n-BuOH fraction from Morus alba root bark. researchgate.net |

| Sephadex LH-20 | 90% aqueous Methanol | Purification of fractions from silica gel chromatography of mulberry leaf extract. researchgate.net |

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Purification and Analysis

| Column Type | Mobile Phase | Flow Rate | Detection | Application |

|---|---|---|---|---|

| Phenomenex Kinetex XB-C18 (Preparative) | Gradient of acetonitrile (B52724) in water with 0.005% TFA | 20 mL/min | UV at 280 and 320 nm | Purification of oxyresveratrol glucuronide metabolites. acs.org |

| Agilent Zorbax SB-C18 (Analytical) | Gradient of methanol in water with 0.1% formic acid | 0.3 mL/min | Mass Spectrometry (MS) | Analysis of oxyresveratrol glucuronide metabolites. acs.org |

Biosynthesis and Biotransformation Pathways of Oxyresveratrol 2 O Beta D Glucopyranoside

Endogenous Plant Biosynthesis of Oxyresveratrol (B150227) and its Glucosides

The formation of oxyresveratrol and its subsequent glucosylation in plants like mulberry (Morus alba) involves a specialized branch of the phenylpropanoid pathway. biorxiv.org Recent research has clarified that its synthesis runs parallel to that of resveratrol (B1683913), rather than being a direct modification of it. biorxiv.org

Role of p-Coumaroyl-CoA 2'-Hydroxylases (C2'Hs) in Precursor Formation

The critical diversion point for oxyresveratrol biosynthesis is the action of a specific class of enzymes known as p-Coumaroyl-CoA 2'-hydroxylases (C2'Hs). biorxiv.org These enzymes catalyze the ortho-hydroxylation of p-coumaroyl-CoA, a central intermediate in the phenylpropanoid pathway. genscript.comnih.gov This reaction converts p-coumaroyl-CoA into 2',4'-dihydroxycinnamoyl-CoA. biorxiv.orgbiorxiv.org This hydroxylation step is the first committed step specific to the oxyresveratrol pathway, creating the necessary precursor that distinguishes it from the resveratrol synthesis pathway. biorxiv.org The expression of C2'H genes has been shown to be highly co-expressed with the accumulation of oxyresveratrol in mulberry cell cultures, underscoring their essential role. biorxiv.orgbiorxiv.org

Involvement of Stilbene (B7821643) Synthases (STSs) in Stilbenoid Scaffold Synthesis

Following the formation of the hydroxylated precursor, Stilbene Synthases (STSs) construct the characteristic C6-C2-C6 stilbenoid backbone. biorxiv.org STSs are Type III polyketide synthases that catalyze the condensation of a CoA-activated phenylpropanoid with three molecules of malonyl-CoA. researchgate.net A key finding is that STSs exhibit substrate flexibility. biorxiv.org For the synthesis of oxyresveratrol, STS utilizes the 2',4'-dihydroxycinnamoyl-CoA provided by the C2'H enzymes. biorxiv.orgbiorxiv.org This reaction, involving the condensation with three malonyl-CoA units followed by decarboxylation and cyclization, yields the final oxyresveratrol aglycone. biorxiv.org In mulberry, 22 distinct stilbene synthase genes have been identified, indicating a complex regulation of stilbenoid production. biorxiv.org

Proposed Glucosylation Mechanisms and Enzymes

Once the oxyresveratrol aglycone is synthesized, it can be modified through glycosylation to form various glucosides, including Oxyresveratrol 2-O-beta-D-glucopyranoside. Glycosylation is a common biochemical modification in plants that enhances the water solubility, stability, and transport of secondary metabolites. frontiersin.orgfrontiersin.org This reaction is generally catalyzed by a large family of enzymes called UDP-glycosyltransferases (UGTs). frontiersin.org These enzymes transfer a glucose moiety from an activated sugar donor, such as UDP-glucose, to a hydroxyl group on the aglycone.

While the specific UGT responsible for the 2-O-glucosylation of oxyresveratrol has not been definitively identified, studies on plant cell cultures have demonstrated the biological capacity for this transformation. For instance, cell suspension cultures of Solanum mammosum have been shown to perform regioselective glucosylation on exogenously supplied oxyresveratrol. researchgate.netmdpi.com It is proposed that a specific UGT recognizes the hydroxyl group at the C-2 position of the oxyresveratrol molecule, leading to the formation of this compound.

Interrelationship with Resveratrol Biosynthesis

Previously, it was hypothesized that oxyresveratrol was formed through the post-synthesis hydroxylation of resveratrol. nih.gov However, current evidence refutes this model and instead supports a parallel biosynthesis model. biorxiv.orgbiorxiv.org The two pathways diverge at the substrate level for the Stilbene Synthase enzyme.

Resveratrol Pathway: STS uses p-coumaroyl-CoA as its substrate, leading to the formation of resveratrol. biorxiv.org

Oxyresveratrol Pathway: The enzyme C2'H first hydroxylates p-coumaroyl-CoA to 2',4'-dihydroxycinnamoyl-CoA. STS then uses this modified substrate to produce oxyresveratrol. biorxiv.orgbiorxiv.org

This demonstrates that resveratrol is not a precursor to oxyresveratrol. Instead, they are products of two distinct, parallel branches of the stilbenoid pathway, with the activity of C2'H acting as the key determinant. biorxiv.org

| Enzyme | Abbreviation | Substrate(s) | Product | Role |

|---|---|---|---|---|

| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | p-Coumaroyl-CoA | 2',4'-dihydroxycinnamoyl-CoA | Catalyzes the committed step, creating the specific precursor for oxyresveratrol. biorxiv.orgbiorxiv.org |

| Stilbene Synthase | STS | 2',4'-dihydroxycinnamoyl-CoA + 3x Malonyl-CoA | Oxyresveratrol | Synthesizes the core stilbenoid scaffold of oxyresveratrol. biorxiv.orgbiorxiv.org |

| UDP-Glycosyltransferase (Proposed) | UGT | Oxyresveratrol + UDP-glucose | This compound | Catalyzes the attachment of a glucose moiety to the oxyresveratrol aglycone. frontiersin.orgfrontiersin.org |

Biotransformation and Metabolism in Preclinical Models

The metabolic fate of oxyresveratrol-related compounds has been investigated, particularly focusing on the conversion from more complex glycosides found in plant extracts.

Metabolic Conversion from Precursor Compounds (e.g., Mulberroside A)

Mulberroside A, also known as oxyresveratrol 3',4-di-O-beta-D-glucoside, is a major stilbenoid found in mulberry. biorxiv.org Preclinical studies in rats have shown that Mulberroside A is extensively metabolized, primarily through hydrolysis, after oral administration. frontiersin.org The main metabolic reactions involve the sequential removal of its two glucose units. frontiersin.org

The metabolic process is as follows:

First Hydrolysis: Mulberroside A loses one glucose molecule, likely through the action of intestinal microflora, to produce an oxyresveratrol mono-glucoside, such as oxyresveratrol-4-O-β-D-glucopyranoside or oxyresveratrol-3′-O-β-D-glucopyranoside. frontiersin.org

Second Hydrolysis: The resulting mono-glucoside undergoes further hydrolysis, losing the second glucose molecule to yield the aglycone, oxyresveratrol. frontiersin.org

Therefore, the main forms of Mulberroside A found in vivo are the glucuronidation and sulfation products of its aglycone, oxyresveratrol, indicating that the initial hydrolysis of the glycosidic bonds is a key metabolic step. frontiersin.org This biotransformation is significant, as the aglycone oxyresveratrol often exhibits different biological activity compared to its glycosylated forms. nih.gov Similar enzymatic hydrolysis has been observed in vitro, where enzymes like Pectinex can convert Mulberroside A to oxyresveratrol. nih.gov Furthermore, in Morus alba cell suspensions, endogenous enzymes can deglycosylate Mulberroside A to yield oxyresveratrol in situ. mdpi.comnih.gov

Enzymatic Deglycosylation Processes

The biotransformation of this compound can involve enzymatic deglycosylation, a process where the glucopyranoside moiety is cleaved from the oxyresveratrol backbone. This conversion is significant as the biological activities of the resulting aglycone, oxyresveratrol, can differ from its glycosylated form. Research has shown that various enzymes and microbial extracts can facilitate this process.

For instance, studies on related oxyresveratrol glucosides, such as mulberroside A (oxyresveratrol-3',4-diglucoside), have demonstrated that intestinal bacteria in humans can rapidly deglycosylate it to yield monoglucosides and subsequently oxyresveratrol. nih.gov This suggests that gut microbiota possesses the necessary enzymatic machinery, likely including β-glucosidases, to hydrolyze the glycosidic bond of this compound.

In addition to microbial enzymes, specific enzymes have been utilized in vitro to achieve the deglycosylation of oxyresveratrol glucosides. Cellulase has been employed to catalyze the deglycosylation of these glucosides found in extracts of Veratrum patulum. nih.gov Similarly, the enzyme Pectinex has been shown to effectively hydrolyze mulberroside A from Morus alba root extracts to produce oxyresveratrol. nih.gov Furthermore, an enzyme extract from the acid bacterium Leuconostoc paramesenteroides has also been successfully used for this transformation. nih.gov

These findings indicate that this compound is susceptible to enzymatic deglycosylation by a range of enzymes, particularly those with β-glucosidase activity, from both microbial and plant sources.

Table 1: Enzymes and Microbial Sources for Deglycosylation of Oxyresveratrol Glucosides

| Enzyme/Microbial Source | Substrate | Product |

| Human intestinal bacteria | Mulberroside A | Monoglucosides, Oxyresveratrol |

| Cellulase | Oxyresveratrol glucosides | Oxyresveratrol |

| Pectinex | Mulberroside A | Oxyresveratrol |

| Leuconostoc paramesenteroides extract | Mulberroside A | Oxyresveratrol |

Hepatic Metabolism via Glucuronidation (e.g., UDP-Glucuronosyltransferases)

Following absorption, oxyresveratrol and its glucosides undergo significant metabolism in the liver, with glucuronidation being a primary pathway. This process is mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl groups of the substrate. This conjugation increases the water solubility of the compound, facilitating its excretion from the body.

Research has identified Oxyresveratrol 2-O-β-D-glucuronide as a major metabolite of oxyresveratrol in humans. nih.gov In vitro studies using human and rat liver S9 fractions have further elucidated this metabolic pathway. When incubated with these liver fractions, oxyresveratrol is converted into several glucuronide metabolites. Notably, human liver enzymes show a preference for glucuronidating the C-2' position, leading to the formation of trans-oxyresveratrol-2'-O-glucuronide. acs.org In contrast, rat liver enzymes tend to favor glucuronidation at the C-3 position. acs.org

The formation of these glucuronide conjugates is a key aspect of the pharmacokinetic profile of oxyresveratrol and its glucosides. The identification of specific glucuronide isomers highlights the regioselectivity of the UGT enzymes involved in the metabolism of this compound.

Table 2: Identified Glucuronide Metabolites of Oxyresveratrol from Hepatic Metabolism

| Metabolite | Position of Glucuronidation | Enzyme Family |

| trans-Oxyresveratrol-2'-O-glucuronide | C-2' | UDP-glucuronosyltransferases (UGTs) |

| trans-Oxyresveratrol-3-O-glucuronide | C-3 | UDP-glucuronosyltransferases (UGTs) |

| trans-Oxyresveratrol-4'-O-glucuronide | C-4' | UDP-glucuronosyltransferases (UGTs) |

Microbiota-Mediated Transformations (e.g., Double-Bond Reduction, Dihydroxylation, Demethylation)

The gut microbiota plays a crucial role in the biotransformation of this compound, primarily through initial deglycosylation to release the aglycone, oxyresveratrol. nih.gov Once liberated, oxyresveratrol is subject to extensive metabolism by the fecal microbiota, leading to a variety of structural modifications. researchgate.net

Key transformations mediated by the gut microbiota include the reduction of the double bond in the stilbene structure. researchgate.net This results in the formation of dihydro-oxyresveratrol derivatives. Other significant metabolic reactions include dihydroxylation, which involves the addition of hydroxyl groups to the aromatic rings, and demethylation, should the parent compound contain any methoxy (B1213986) groups. researchgate.net

These microbial transformations significantly alter the chemical structure of the parent compound, which in turn can influence its bioavailability and biological activity. The specific metabolites formed are dependent on the composition and metabolic capacity of an individual's gut microbiota.

Table 3: Microbiota-Mediated Transformations of Oxyresveratrol

| Transformation Type | Description |

| Double-Bond Reduction | Saturation of the ethylene (B1197577) bridge of the stilbene core. |

| Dihydroxylation | Addition of hydroxyl (-OH) groups to the aromatic rings. |

| Demethylation | Removal of methyl (-CH3) groups from methoxy substituents. |

Chemical Synthesis and Derivatization Strategies for Oxyresveratrol 2 O Beta D Glucopyranoside

Total Chemical Synthesis of Oxyresveratrol (B150227) 2-O-beta-D-glucopyranoside

The first total synthesis of Oxyresveratrol 2-O-beta-D-glucopyranoside, a naturally occurring stilbene (B7821643) glycoside, has been successfully achieved, providing a crucial pathway to obtain this compound for research purposes where natural abundance is limited. acs.orgnih.govresearchgate.net

| Compound | Number of Steps | Starting Material | Overall Yield | Reference |

| This compound | 4 | 2,4-dihydroxybenzaldehyde | 8% | acs.org, acs.org, nih.gov |

| 2,3,5,4′-Tetrahydroxystilbene 2-O-β-d-glucopyranoside | 10 | 2,4-dihydroxybenzaldehyde | 6.9% | acs.org, nih.gov |

Key Synthetic Reactions and Their Applications (e.g., Wittig Olefination, Baeyer–Villiger Oxidation, Modified Duff Formylation)

Several key reactions are instrumental in the synthesis of stilbene glycosides.

Wittig Olefination : This reaction is a cornerstone in the synthesis of this compound, used to create the central carbon-carbon double bond that defines the stilbene structure. acs.orgnih.govresearchgate.net The Wittig reaction involves the coupling of an aldehyde with a phosphonium (B103445) ylide, providing a reliable method for olefination. nih.gov In the synthesis of the target molecule, a suitably protected benzaldehyde (B42025) derivative is reacted with a benzylphosphonium salt to form the stilbene scaffold. acs.orgnih.gov

Baeyer–Villiger Oxidation : This reaction converts a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org While not used in the direct four-step synthesis of this compound, it was a key step in the more complex, 10-step synthesis of the related 2,3,5,4′-tetrahydroxystilbene 2-O-β-d-glucopyranoside. acs.orgnih.gov This demonstrates its utility in modifying aromatic rings within polyphenol synthesis to achieve the desired substitution patterns. acs.orgnih.govsigmaaldrich.com

Modified Duff Formylation : The Duff reaction is a formylation method that introduces an aldehyde group onto an aromatic ring, typically ortho to a hydroxyl group, using hexamine. ecu.eduwikipedia.org A modified version of this reaction was also employed in the synthesis of 2,3,5,4′-tetrahydroxystilbene 2-O-β-d-glucopyranoside to specifically install a formyl group at the ortho-position of a phenol. acs.orgnih.govacs.org This selective formylation is crucial for building the required aldehyde precursor for the subsequent Wittig olefination. acs.org

Selective Hydroxy Group Protection Strategies

Given the multiple reactive hydroxyl groups on the precursors to this compound, a strategy of selective protection is essential for achieving the desired synthetic outcome. acs.orgnih.gov The success of the multi-step synthesis hinges on the ability to temporarily mask certain hydroxyl groups to prevent them from participating in unintended side reactions, while leaving other sites available for transformation. jocpr.com

In the synthesis of stilbene glycosides, protecting groups are chosen based on their stability to the reaction conditions of subsequent steps and the ease with which they can be removed. acs.orgnih.govjocpr.com Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential manipulation of various functional groups within the same molecule. neliti.com For the synthesis of this compound, the selective protection of the phenolic hydroxyls on the starting materials is a critical initial step that dictates the regioselectivity of the subsequent glycosylation and olefination reactions. acs.orgnih.govacs.org

Synthetic Modification and Derivatization of the Oxyresveratrol Core

The oxyresveratrol core structure, a tetrahydroxystilbene, offers multiple reactive sites, particularly its four phenolic hydroxyl groups, for synthetic modification. nih.gov Derivatization strategies allow for the creation of a library of related compounds to explore structure-activity relationships. nih.govresearchgate.net The two aromatic rings of the stilbene can be chemically modulated by leveraging different protecting groups, enabling selective modifications on either ring A or ring B. nih.govelsevierpure.com

O-Alkylation and Etherification Strategies

The phenolic hydroxyl groups of the oxyresveratrol core can be readily converted to ethers through O-alkylation. nih.gov Studies have shown that the reactivity of the hydroxyl groups on the two aromatic rings differs. The phenolic groups on ring A are more reactive than those on ring B, likely due to the conjugation of the ring A hydroxyls with the olefinic bond. nih.gov

When oxyresveratrol is treated with an alkylating agent like methyl iodide (MeI) or 2-bromopropane, a mixture of products is typically obtained. nih.gov The distribution of these products highlights the differential reactivity of the hydroxyl positions. nih.gov

| Alkylating Agent | Reagents and Conditions | Products | Yield | Reference |

| Methyl Iodide (MeI) | K₂CO₃, acetone, rt | 2,4-Di-O-methylated | 9% | nih.gov |

| 2,4,3'-Tri-O-methylated | 25% | nih.gov | ||

| 2,4,3',5'-Tetra-O-methylated | 45% | nih.gov | ||

| 2-Bromopropane | K₂CO₃, DMF, 55 °C | 2,4-Di-O-isopropyl | 24% | nih.gov |

| 2,4,3'-Tri-O-isopropyl | 30% | nih.gov | ||

| 2,4,3',5'-Tetra-O-isopropyl | 28% | nih.gov |

This selective alkylation provides partially etherified analogs that can be used for further derivatization or biological evaluation. researchgate.net

Aromatic Halogenation Techniques

The electron-rich nature of the oxyresveratrol aromatic rings makes them susceptible to electrophilic aromatic substitution, including halogenation. nih.gov The high electron density contributed by the hydroxyl groups facilitates these reactions. nih.gov

Due to electronic effects, the B ring is more nucleophilic than the A ring, particularly at the 2' and 6' positions. This difference allows for regioselective halogenation under mild conditions. nih.gov For example, reacting oxyresveratrol with N-chlorosuccinimide (NCS) in glacial acetic acid yields the 2'-monochlorinated product. nih.gov

| Halogenation Reagent | Conditions | Product | Yield | Reference |

| N-Chlorosuccinimide (NCS) | Glacial acetic acid, rt | 2'-Monochloro-oxyresveratrol | 36% | nih.gov |

However, attempts to achieve aromatic bromination using N-bromosuccinimide or iodination with N-iodosuccinimide under various conditions have been reported as unsuccessful. nih.gov

Electrophilic Aromatic Substitution Reactions

The chemical modification of the oxyresveratrol core structure through electrophilic aromatic substitution is a key strategy for creating new derivatives. The reactivity of the two aromatic rings (Ring A and Ring B) within the oxyresveratrol molecule can be modulated by using different protecting groups for the hydroxyl moieties. This differential reactivity allows for selective and exclusive modifications on either ring. nih.gov

Research into the structural modification of oxyresveratrol has demonstrated that the choice of protecting group is critical in directing the position of electrophilic attack. For instance, using an isopropyl group as an O-protecting group was found to be more effective than a methyl group in certain reactions. nih.gov The phenolic groups on Ring A are generally more reactive than those on Ring B, likely because the hydroxyl groups on Ring A are in conjugation with the olefinic bond, a configuration not possible for the hydroxyl groups on Ring B. nih.gov

A notable example of electrophilic aromatic substitution is the Vilsmeier-Haack formylation reaction. When a tetra-O-isopropyloxyresveratrol compound was subjected to these conditions, the reaction yielded a ring B-formylated product in good yield (80%). nih.gov The use of electron-donating isopropyl protecting groups increases the electron density of the rings, making the 2' and 6' positions of Ring B the most reactive sites for this formylation. nih.gov Conversely, if electron-withdrawing groups like acetyl are used to protect the hydroxyls on Ring B, the reactivity of that ring is reduced, allowing for selective reactions on Ring A. nih.gov This strategic use of protecting groups enables targeted synthesis of specific formylated derivatives.

| Reaction | Reactant | Reagents | Product | Yield | Reference |

| Vilsmeier-Haack Formylation | Tetra-O-isopropyloxyresveratrol | POCl₃, DMF | Ring B-formylated tetra-O-isopropyloxyresveratrol | 80% | nih.gov |

Generation of Azo-Oxyresveratrol Derivatives

Azo compounds are characterized by the functional group R−N=N−R′, where R and R' are typically aryl groups. The synthesis of azo-oxyresveratrol derivatives has been explored to generate novel compounds with specific biological activities, such as tyrosinase inhibition. researchgate.netnih.gov The general synthetic strategy involves diazotization followed by a coupling reaction with various phenolic analogs. researchgate.netnih.gov

The synthesis of azo-oxyresveratrol has been successfully achieved through a multi-step process. researchgate.netnih.gov This process can be adapted from methods like the modified Curtius rearrangement and diazotization to create the necessary diazonium salt intermediate. This intermediate is then coupled with phenolic compounds to yield the final azo-derivatives. researchgate.net Research has shown that a library of different azo-stilbenes can be created by using various phenolic analogs in the coupling step. researchgate.net

Studies on the resulting azo-oxyresveratrol and related azo-resveratrol (B583362) compounds have evaluated their bioactivity. For example, their efficacy as mushroom tyrosinase inhibitors has been a key area of investigation. researchgate.netnih.gov The findings indicate that the specific moieties attached to the azo-stilbene core are crucial for activity. For instance, the presence of a 4-hydroxyphenyl moiety was found to be essential for high inhibitory activity. nih.gov

| Compound Type | Synthetic Method | Key Intermediates | Purpose of Derivatization | Reference |

| Azo-oxyresveratrol | Diazotization and coupling reactions | Diazonium salts, Phenolic analogs | Creation of potent tyrosinase inhibitors | researchgate.netnih.gov |

| Azo-resveratrol | Modified Curtius rearrangement, diazotization, and coupling | Diazonium salts, Phenolic analogs | Evaluation of tyrosinase inhibitory activity | researchgate.netnih.gov |

Formation of Cyclodextrin (B1172386) Complexes for Enhanced Properties

Oxyresveratrol, the aglycone of this compound, has limited clinical applicability due to its low water solubility and bioavailability. pharmaexcipients.comresearchgate.net To overcome these limitations, the formation of inclusion complexes with cyclodextrins has been extensively investigated. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, which can encapsulate hydrophobic "guest" molecules, thereby improving their physicochemical properties without altering their original structure. researchgate.netnih.gov

Studies have focused on complexing oxyresveratrol with β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBEβCD). pharmaexcipients.comresearchgate.net These inclusion complexes typically exhibit a 1:1 binding stoichiometry. pharmaexcipients.comnih.gov The formation of these complexes significantly enhances the aqueous solubility of oxyresveratrol. For example, complexation with β-CD and HP-β-CD led to approximately 30-fold and 100-fold increases in solubility, respectively. researchgate.net SBEβCD has also been shown to enhance solubility by 25-fold. pharmaexcipients.com

The formation of these complexes is confirmed through various analytical techniques, including scanning electron microscopy (SEM), differential scanning calorimetry (DSC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. pharmaexcipients.comresearchgate.net The encapsulation process is spontaneous and exothermic, driven primarily by hydrogen bonding and van der Waals forces. nih.gov The enhanced solubility and stability provided by cyclodextrin complexation suggest that this is a viable strategy for developing more effective delivery systems for oxyresveratrol and related compounds. researchgate.netunito.it

| Cyclodextrin Derivative | Stoichiometry (Oxyresveratrol:CD) | Enhancement in Water Solubility | Stability Constant (M⁻¹) | Reference |

| β-cyclodextrin (β-CD) | 1:1 | ~30-fold | 1420 | pharmaexcipients.comresearchgate.net |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | ~100-fold | 1860 | pharmaexcipients.comresearchgate.net |

| Sulfobutylether-β-cyclodextrin (SBEβCD) | 1:1 | ~25-fold | 2060 | pharmaexcipients.com |

| Dimethyl-β-cyclodextrin (DMβCD) | 1:1 | Not specified | 1700 | pharmaexcipients.com |

Analytical Methodologies for Oxyresveratrol 2 O Beta D Glucopyranoside

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental for separating Oxyresveratrol (B150227) 2-O-beta-D-glucopyranoside from complex mixtures. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC) are the most prominently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantitative analysis of stilbenoids, including Oxyresveratrol 2-O-beta-D-glucopyranoside. The development of a robust HPLC method involves optimizing several parameters to achieve good separation and resolution. ijper.org

Method Development: A typical HPLC system for analyzing this compound utilizes a reversed-phase column, most commonly a C18 column. mdpi.comjppres.com The mobile phase often consists of a mixture of an aqueous solvent (like water with an acidifier such as formic acid, trifluoroacetic acid, or phosphoric acid) and an organic solvent (typically acetonitrile (B52724) or methanol). mdpi.comjppres.com Elution can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to ensure optimal separation from other components in the sample. mdpi.comjppres.com Detection is commonly carried out using a UV-Vis or a photodiode array (PDA) detector, with the detection wavelength set around 320-325 nm, which corresponds to the maximum absorbance for oxyresveratrol and its derivatives. mdpi.commdpi.com

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the analytical data. mdpi.comjppres.com Key validation parameters include linearity, range, accuracy, precision (intraday and interday), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov Linearity is established by constructing a calibration curve over a range of concentrations, which typically shows a good correlation coefficient (r² > 0.999). jppres.comnih.gov Accuracy is often assessed through recovery studies, while precision is determined by the relative standard deviation (%RSD) of replicate analyses. jppres.com

Table 1: Examples of HPLC Methods for the Analysis of Oxyresveratrol and Related Compounds

| Parameter | Method 1 mdpi.com | Method 2 jppres.com |

|---|---|---|

| Column | Phenomenex C-18(2) (250 mm × 4.6 mm, 5 µm) | Reversed-phase C18 |

| Mobile Phase | 1.0% (v/v) formic acid in DI water (A) and acetonitrile (B) (A:B ratio of 35:65) | Acetonitrile and 0.05% trifluoroacetic acid |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection Wavelength | 325 nm | 320 nm |

| Retention Time (Oxyresveratrol) | 5.12 min | Not specified |

Thin Layer Chromatography (TLC) and its high-performance version, HPTLC, offer simpler and more cost-effective alternatives to HPLC for the quantification of compounds like oxyresveratrol and its glucosides in plant materials. nih.gov These methods are particularly useful for screening a large number of samples.

Method Development: In HPTLC, separation is achieved on pre-coated plates, typically silica (B1680970) gel 60F254. thaiscience.infoscience.gov The development of the chromatogram is carried out in a chamber with a suitable mobile phase. For stilbenoids, a common solvent system might include a mixture of non-polar and polar solvents, such as dichloromethane, methanol (B129727), acetone, and diethyl ether. science.gov After development, the plates are dried, and the separated spots are visualized under UV light (e.g., at 254 nm or 366 nm). thaiscience.info

Quantification: For quantitative analysis, a densitometer is used to scan the plates. This instrument measures the absorbance or fluorescence of the spots, and the resulting data is used to determine the concentration of the analyte by comparing it to a standard calibration curve. thaiscience.info The method is validated for parameters like linearity, precision, and accuracy to ensure reliable results. thaiscience.infoscience.gov HPTLC-densitometric methods have been successfully developed and validated for the determination of oxyresveratrol in extracts of Artocarpus lakoocha, demonstrating good accuracy and precision. thaiscience.info

Table 2: HPTLC-Densitometric Method for Oxyresveratrol Analysis thaiscience.info

| Parameter | Details |

|---|---|

| Stationary Phase | HPTLC silica gel 60F254 plates |

| Mobile Phase | Not specified in abstract |

| Detection | Densitometry |

| Validation Parameters | Linearity, precision, accuracy |

| Application | Quantification of oxyresveratrol in Artocarpus lakoocha heartwood extracts |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

NMR spectroscopy is a powerful tool for the complete structural elucidation of natural products. nih.govacs.org Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments are employed to determine the precise structure and stereochemistry of the molecule. nih.govacs.org

The ¹H-NMR spectrum provides information on the number of protons, their chemical environment, and their coupling relationships. For this compound, the spectrum would show signals corresponding to the aromatic protons of the stilbene (B7821643) core, the olefinic protons of the vinyl bridge, and the protons of the glucose moiety. The ¹³C-NMR spectrum reveals the number and types of carbon atoms in the molecule. The attachment point of the glucose unit to the oxyresveratrol core can be definitively established using 2D NMR experiments, which show correlations between protons and carbons. nih.govacs.org The structure of this compound has been identified in the roots of Morus nigra and as a metabolite of mulberroside A based on such spectroscopic evidence. chemfaces.com

Table 3: General NMR Data Interpretation for Stilbene Glucosides nih.govresearchgate.net

| Nucleus/Experiment | Information Provided |

|---|---|

| ¹H-NMR | Chemical shifts and coupling constants of aromatic, olefinic, and sugar protons. Anomeric proton signal (d ~4.8-5.0 ppm) confirms the presence of a sugar moiety. |

| ¹³C-NMR | Chemical shifts of all carbon atoms, distinguishing between aromatic, olefinic, and sugar carbons. |

| COSY | Shows proton-proton (¹H-¹H) correlations within the same spin system, helping to assign protons in the stilbene and glucose units. |

| HSQC/HMQC | Correlates directly bonded protons and carbons (¹H-¹³C), aiding in the assignment of carbon signals. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, crucial for identifying the linkage point between the glucose moiety and the oxyresveratrol aglycone. |

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to study its structure through fragmentation analysis. nih.govacs.org Electrospray ionization (ESI) is a common soft ionization technique used for analyzing polar compounds like stilbene glucosides, often in negative ion mode. nih.gov

For this compound (C₂₀H₂₂O₉), the mass spectrum would show a molecular ion peak corresponding to its molecular weight (406.38 g/mol ). glpbio.com In negative mode ESI-MS, this would typically be observed as the deprotonated molecule [M-H]⁻ at m/z 405. Tandem MS (MS/MS) experiments are performed to induce fragmentation of the molecular ion. A characteristic fragmentation pathway for glycosides is the neutral loss of the sugar moiety. nih.govresearchgate.net In this case, the loss of the glucopyranoside unit (162 Da) would result in a prominent fragment ion at m/z 243, corresponding to the deprotonated oxyresveratrol aglycone [M-H-162]⁻. nih.gov This specific fragmentation pattern is a key diagnostic feature for identifying oxyresveratrol glucosides. mdpi.comnih.gov

Table 4: Expected Mass Spectrometry Data for this compound nih.govglpbio.com

| Analysis | Expected Result (m/z) | Interpretation |

|---|---|---|

| Molecular Formula | C₂₀H₂₂O₉ | - |

| Molecular Weight | 406.38 | - |

| ESI-MS (Negative Mode) | 405 [M-H]⁻ | Deprotonated molecular ion |

| ESI-MS/MS (Negative Mode) | 243 [M-H-162]⁻ | Fragment ion after loss of the glucose moiety, corresponding to the oxyresveratrol aglycone |

Advanced Hyphenated Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex natural product extracts. springernature.comnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and LC-Diode Array Detection (LC-DAD) provide separation, identification, and quantification in a single run. nih.govijnrd.org

LC-MS: This is the most widely used hyphenated technique for natural product analysis. nih.gov It allows for the separation of components in a mixture by LC, followed by their immediate detection and molecular weight determination by MS. nih.gov LC-MS/MS provides further structural information through fragmentation patterns, enabling the tentative identification of compounds like this compound in crude extracts without the need for prior isolation. nih.gov

LC-NMR: This technique directly couples an HPLC system with an NMR spectrometer. It provides complete structural information (both ¹H and 2D NMR) for compounds as they elute from the LC column. While less sensitive than LC-MS, LC-NMR is invaluable for the unambiguous structural elucidation of novel compounds or for distinguishing between isomers in a complex matrix. springernature.com

The combination of these advanced techniques allows for a comprehensive analytical workflow, from the initial screening of plant extracts to the detailed characterization and quantification of specific compounds like this compound. springernature.comijnrd.org

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the trace analysis of this compound in complex biological matrices. This methodology offers exceptional sensitivity and selectivity, making it ideal for identifying metabolites. In studies investigating the biotransformation of Mulberroside A in rats, metabolites were analyzed using systems like Ultra-High-Performance Liquid Chromatography (UHPLC) combined with high-resolution mass spectrometry (HRMS), such as Q-Exactive Plus Orbitrap MS. nih.gov

The identification of this compound is based on its precise molecular mass and its specific fragmentation patterns in the mass spectrometer. nih.gov The molecule has a chemical formula of C₂₀H₂₂O₉ and a molecular weight of 406.38. albtechnology.com When analyzed by mass spectrometry, typically in negative ionization mode, it would exhibit a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 405. Upon collision-induced dissociation (CID) in the MS/MS stage, a characteristic fragmentation would be the loss of the glucopyranoside moiety (162 u), yielding a prominent fragment ion corresponding to the oxyresveratrol aglycone at m/z 243. researchgate.net This specific transition (m/z 405 → 243) can be used in Multiple Reaction Monitoring (MRM) mode for highly selective quantification, allowing for its detection at trace levels in samples like plasma, urine, or feces. chemfaces.comnih.gov

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 405.12 |

| Product Ion (from Oxyresveratrol) | m/z 243.07 |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Chromatographic Column | Reversed-phase C18 |

Ultraviolet (UV) Absorption Detection in Chromatographic Systems

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and robust method for the analysis of stilbenoids, including this compound. These compounds possess chromophores that absorb light in the UV region, allowing for their detection and quantification.

Stilbenes like oxyresveratrol and its glycosides exhibit strong UV absorbance, typically with maxima around 320 nm to 325 nm. mdpi.comnih.gov In chromatographic systems, the UV detector is set to a specific wavelength to monitor the column effluent. As the compound elutes from the HPLC column, it passes through the detector's flow cell, and its absorbance is recorded as a peak in the chromatogram. For complex analyses involving multiple stilbenes, Diode Array Detection (DAD) is often employed, which acquires the full UV spectrum for each peak, aiding in compound identification and purity assessment. nih.gov For instance, in the analysis of related glucuronide metabolites of oxyresveratrol, UV detection was set at both 280 nm and 320 nm to capture the absorbance characteristics of different compounds. nih.gov

| Parameter | Typical Setting |

|---|---|

| Detection Method | UV/DAD (Diode Array Detection) |

| Wavelength (λmax) | ~320-325 nm |

| Alternative Wavelength | ~280 nm |

| Coupled System | High-Performance Liquid Chromatography (HPLC) |

Immunochemical Detection Methods

Development of Monoclonal Antibody-Based Assays for Quantitation

While immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA), provide high-throughput and sensitive quantification for many small molecules, specific monoclonal antibody-based assays developed exclusively for this compound are not prominently described in the scientific literature.

Research has, however, focused on the development of monoclonal antibodies against the parent aglycone, oxyresveratrol. These assays are designed for the quantitative analysis of oxyresveratrol in plant materials and related products. The development process involves synthesizing an immunogen by conjugating oxyresveratrol to a carrier protein, which is then used to generate specific antibodies. An indirect competitive ELISA format is often employed, where the antibody's binding to a coated antigen is competitively inhibited by the free oxyresveratrol in the sample. Such assays have demonstrated high sensitivity and reliability for oxyresveratrol itself. The applicability of these existing antibodies to its glucoside derivatives would depend on the epitope recognized by the antibody; if the sugar moiety at the 2-O position sterically hinders or alters the binding site, cross-reactivity may be low or nonexistent, necessitating the development of a new, specific antibody for the glucoside.

Biological Activities and Mechanistic Investigations of Oxyresveratrol 2 O Beta D Glucopyranoside in Vitro and Preclinical Models

Tyrosinase Inhibitory Activity and Depigmenting Mechanisms of Oxyresveratrol (B150227) 2-O-beta-D-glucopyranoside

Oxyresveratrol 2-O-beta-D-glucopyranoside, a phenolic compound isolated from the roots of Morus nigra, has been identified as an effective tyrosinase inhibitor. medchemexpress.comglpbio.com Tyrosinase is a key enzyme in the process of melanogenesis, the pathway responsible for melanin (B1238610) production. The inhibition of this enzyme is a primary target for agents aimed at reducing hyperpigmentation.

Non-Competitive Inhibition Kinetics of Tyrosinase Enzyme

The precise kinetic mechanism of tyrosinase inhibition by this compound is not extensively detailed in current research literature. However, significant insights can be drawn from studies on its aglycone, oxyresveratrol. Research has demonstrated that oxyresveratrol acts as a reversible, non-competitive inhibitor of tyrosinase, particularly with L-tyrosine as the substrate. researchgate.net This non-competitive inhibition suggests that oxyresveratrol binds to a site on the enzyme distinct from the active site, thereby reducing the enzyme's catalytic efficiency without preventing substrate binding. researchgate.netnih.gov Oxyresveratrol has been shown to inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov While oxyresveratrol is a potent inhibitor, it has also been characterized as a substrate for tyrosinase under certain conditions. nih.gov

Comparative Inhibitory Potency against Known Agents (e.g., Kojic Acid, Resveratrol)

This compound has demonstrated significant potency as a tyrosinase inhibitor, with studies indicating it possesses greater inhibitory activity than the well-known depigmenting agent, kojic acid. chemfaces.com The half-maximal inhibitory concentration (IC50) for this compound has been reported as 29.75 μM and in another study as 1.64 µM. medchemexpress.comglpbio.comsemanticscholar.org

Its aglycone, oxyresveratrol, also shows potent inhibition. It exhibited an IC50 value of 1.2 µM on mushroom tyrosinase activity, a potency that is 32-fold stronger than that of kojic acid. researchgate.net Against murine tyrosinase, oxyresveratrol showed an IC50 value of 52.7 µM. researchgate.net In comparison, resveratrol (B1683913), another well-known stilbenoid, is a less potent tyrosinase inhibitor. researchgate.net

Below is a comparative table of the tyrosinase inhibitory activities.

| Compound | IC50 Value | Enzyme Source/Notes | Reference |

|---|---|---|---|

| This compound | 29.75 μM | Tyrosinase | medchemexpress.comglpbio.com |

| This compound | 1.64 μM | Tyrosinase | semanticscholar.org |

| Oxyresveratrol | 1.2 μM | Mushroom Tyrosinase | researchgate.net |

| Oxyresveratrol | 52.7 μM | Murine Tyrosinase | researchgate.net |

| Kojic Acid | 13.14 µg/mL | Standard Tyrosinase Inhibitor | researchgate.net |

| Resveratrol | 57.05 µg/mL | Mushroom Tyrosinase | researchgate.net |

Effects on Melanogenesis Pathways (e.g., PKA-induced, regulation of tyrosinase protein expression, MITF, TRP-1)

The depigmenting effects of these compounds extend beyond direct enzyme inhibition to the regulation of key signaling pathways in melanogenesis. Studies on the aglycone, oxyresveratrol, have shown that it can suppress melanin synthesis by downregulating the expression of crucial melanogenic genes. nih.gov In animal models, oxyresveratrol reduced the levels of tyrosinase, tyrosinase-related protein-1 (TRP-1), and microphthalmia-associated transcription factor (MITF) by suppressing the expression of their respective genes (Tyr, Trp1, and Mitf). nih.gov

MITF is a master regulator in melanogenesis, and its activation is promoted by the phosphorylation of cAMP response element-binding protein (CREB) through protein kinase A (PKA). mdpi.com Oxyresveratrol has been found to downregulate the MC1R/cAMP/MITF signaling pathway, thereby inhibiting melanogenesis. mednexus.orgmednexus.org This indicates that the depigmenting effect is not solely due to the inhibition of tyrosinase activity but also involves the suppression of the expression and synthesis of the enzyme. researchgate.net

Antioxidant and Free Radical Scavenging Properties of this compound

The biological activities of this compound are also linked to its antioxidant properties. While direct studies on the glucoside are limited, its aglycone, oxyresveratrol, is recognized as a potent antioxidant and free radical scavenger. japsonline.comresearchgate.net

Evaluation of Scavenging Activities (e.g., DPPH, Hydroxyl Radical, Superoxide (B77818) Anion)

Oxyresveratrol has demonstrated significant efficacy in scavenging various reactive chemical species, including 2,2-diphenyl-1-picryl-hydrazyl (DPPH), superoxide anion (O2•−), and hydroxyl radicals (HO•). nih.gov In comparative studies, oxyresveratrol was found to be a more effective scavenger of DPPH radicals than resveratrol. researchgate.net This potent antioxidant activity contributes to its ability to inhibit melanogenesis induced by cellular oxidative stress. japsonline.com

The table below summarizes the free radical scavenging activity of oxyresveratrol and related compounds.

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Oxyresveratrol | DPPH Scavenging | 28.9 µM | researchgate.net |

| Resveratrol | DPPH Scavenging | 38.5 µM | researchgate.net |

| trans-4-hydroxystilbene | DPPH Scavenging | 39.6 µM | researchgate.net |

Inhibition of Lipid Peroxidation Processes

The protective effects of oxyresveratrol extend to the inhibition of lipid peroxidation. nih.gov This has been observed in various experimental models, including FeSO4/H2O2 in rat liver microsomes and FeSO4/ascorbic acid in rat brain homogenates. nih.gov Studies on piceid, a glucoside derivative of resveratrol, have also shown a prolonged protective action against the peroxidation of linoleic acid. nih.gov This suggests that the presence of a glucose moiety does not diminish, and may even enhance, the ability to protect against lipid peroxidation, a key process in cellular damage. nih.gov

Protection against Oxidative Stress-Induced Cellular Injury (e.g., H2O2-induced damage)

Specific studies investigating the protective effects of isolated this compound against cellular injury induced by hydrogen peroxide (H2O2) or similar oxidative stressors were not identified in the reviewed literature. While its parent compound, mulberroside A, and its aglycone, oxyresveratrol, are noted for their anti-oxidative properties, direct evidence detailing the specific efficacy and mechanisms of the 2-O-beta-D-glucopyranoside form in this context is not available. researchgate.net

Attenuation of DNA Damage

There is no direct evidence from the provided sources detailing the role of isolated this compound in the attenuation of DNA damage. Research into the pro-oxidant and DNA-damaging activities has been conducted on the aglycone, oxyresveratrol, but these findings cannot be directly attributed to its glucoside derivative.

Mechanisms of Mitochondrial Protection

Specific research on the mechanisms of mitochondrial protection by this compound is not available in the reviewed scientific literature. While mitochondrial protection is a known aspect of other stilbenoids, dedicated studies to elucidate this role for this compound are lacking. chemfaces.com

Anti-inflammatory Effects

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), TNF-α, IL-1β, IL-6, iNOS)

This compound is a known metabolite of mulberroside A, a compound studied for its neuroprotective and anti-inflammatory actions. researchgate.netchemfaces.com In studies involving the parent compound, mulberroside A, a significant decrease in the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), was observed in models of cerebral ischemic injury. chemfaces.com

While the specific contribution of the this compound metabolite was not isolated, its presence as a metabolic product suggests a potential role in the observed bioactivity. researchgate.net Furthermore, this glucoside was identified as one of several active ingredients in the Feng-Liao-Chang-Wei-Kang (FLCWK) capsule, a traditional medicine formulation used for colitis. Clinical studies on the FLCWK capsule have shown it can significantly reduce inflammatory markers such as IL-6 and TNF-α. nih.gov However, the effect is from a complex mixture and not the isolated compound. Similarly, compounds from Morus nigra, which contains this compound, have been reported to inhibit the pro-inflammatory cytokines TNF-α and IL-1β. researchgate.net

| Mediator | Observed Effect in Related Studies | Study Context | Citation |

| TNF-α | Decreased expression | Effect of parent compound Mulberroside A | chemfaces.com |

| Reduced levels | Effect of FLCWK capsule containing the compound | nih.gov | |

| Inhibition | Effect of extracts from Morus nigra | researchgate.net | |

| IL-1β | Decreased expression | Effect of parent compound Mulberroside A | chemfaces.com |

| Inhibition | Effect of extracts from Morus nigra | researchgate.net | |

| IL-6 | Decreased expression | Effect of parent compound Mulberroside A | chemfaces.com |

| Reduced levels | Effect of FLCWK capsule containing the compound | nih.gov |

Involvement of Intracellular Signaling Pathways (e.g., MAPKs, NF-κB)

The anti-inflammatory mechanisms of compounds related to this compound involve key intracellular signaling pathways. Studies on mulberroside A demonstrate that its anti-inflammatory effects are associated with the inhibition of Nuclear Factor-kappa B (NF-κB) activation and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs). chemfaces.com

Network pharmacology analysis of the FLCWK capsule, which contains this compound, predicted that its therapeutic effects on colitis may be mediated through the modulation of pathways including the MAPK and PI3K-Akt signaling pathways. nih.gov This suggests that the glucoside could be one of the active components acting on these core inflammatory signaling cascades.

Neuroprotective and Neuropreventive Actions

The potential neuroprotective role of this compound is primarily inferred from studies on its parent stilbenoid, mulberroside A. Mulberroside A has been proposed as a candidate for treating ischemic stroke due to its multifactorial neuroprotective effects, which include anti-inflammatory and anti-apoptotic actions. chemfaces.com Given that this compound is a major metabolite of mulberroside A, it is plausible that it contributes to the neuroprotective activity observed after the administration of the parent compound. researchgate.net However, direct studies on the neuroprotective or neuropreventive actions of isolated this compound are currently lacking.

Inhibition of β-Amyloid-Induced Neurotoxicity in Neuronal Models

There is currently no specific research data available that details the inhibitory effects of this compound on β-amyloid-induced neurotoxicity in neuronal models.

Suppression of β-Secretase Enzyme Activity

Specific studies evaluating the direct impact of this compound on the enzymatic activity of β-secretase (BACE1) have not been identified in the current body of scientific literature. While constituents from Morus alba, a source of this compound, have been assessed for BACE1 inhibition, the specific contribution of this compound was not detailed. researchgate.net

Protective Effects in In Vitro Models of Parkinson's Disease

There is no direct scientific evidence from in vitro studies in Parkinson's disease models for the protective effects of this compound. While other stilbene (B7821643) glucosides have been investigated for neuroprotection in cellular models of Parkinson's disease, specific data for this compound is lacking. researchgate.net

Anti-Diabetic and Glycation Regulatory Mechanisms

Alpha-Glucosidase Inhibitory Activity

Table 1: Summary of Alpha-Glucosidase Inhibitory Activity Findings

| Compound | Source | Finding | Citation |

| This compound | Morus nigra Roots | Identified as one of several constituents with tyrosinase and alpha-glucosidase inhibitory activity. | researchgate.net |

| This compound | Morus alba Leaves | Isolated as a bioactive constituent in an extract demonstrating alpha-glucosidase inhibitory activity. | researchgate.net |

Enhancement of Insulin (B600854) Secretion in Pancreatic β-Cell Models

Specific research investigating the direct effects of this compound on the enhancement of insulin secretion in pancreatic β-cell models is not currently available in the scientific literature. While fractions from Morus alba root bark have been suggested to protect pancreatic beta cells, the activity was attributed to other types of flavonoids and triterpenes. researchgate.net

Anti-Glycation Properties (e.g., Methylglyoxal (B44143) Capture, Inhibition of Advanced Glycation End Products (AGEs) Formation)

There is a lack of specific studies detailing the anti-glycation properties of this compound. Investigations into its capacity for methylglyoxal capture or its direct inhibitory effects on the formation of advanced glycation end products (AGEs) have not been reported.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on "this compound" focusing on the specific biological activities outlined.

There is a significant lack of published research investigating this particular compound for the following activities:

Regulation of Glucose Metabolism Enzymes (e.g., Glucokinase)

Inhibition of Maltose Hydrolysis and Intestinal Glucose Transport

Anti-Herpetic Activity

Anti-Adipogenesis and Inhibition of Adipocyte Differentiation (e.g., 3T3-L1 cells)

Inhibition of Neuraminidase Activity

Induction of Autophagy and Associated Signaling (e.g., ER Stress, MUC2 Synthesis)

Antimicrobial Effects (e.g., Anti-Staphylococcal Activity)

The existing body of research predominantly focuses on the aglycone form, Oxyresveratrol . Attributing the biological activities of Oxyresveratrol to its glucoside derivative would be scientifically inaccurate. Given the strict instructions to focus solely on this compound and not introduce information outside the specified scope, the creation of a thorough and scientifically accurate article as requested is not feasible.

Antineoplastic Activity in Cancer Cell Lines (e.g., Cytotoxicity, Protein Kinase C Inhibition, Anti-Breast Tumor Cell Activity)

Scientific investigation into the direct antineoplastic activities of this compound is limited in publicly available research. While its aglycone, oxyresveratrol, has been the subject of numerous studies for its potential anticancer effects, the glycoside form of the molecule has not been as extensively studied in this context. Current literature primarily focuses on its role as a tyrosinase inhibitor. medchemexpress.comglpbio.com

There is a notable lack of specific data on the cytotoxic effects of this compound against various cancer cell lines. Research has more thoroughly examined its parent compound, oxyresveratrol, which has demonstrated cytotoxicity in breast cancer cells and a synergistic effect when combined with chemotherapeutic drugs like doxorubicin (B1662922) and melphalan. nih.govnih.gov

A study on a structurally similar compound, 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside, which differs in the hydroxylation pattern on the A-ring, reported that it was inactive against the MCF-7 breast cancer cell line. researchgate.net This finding may suggest that the glycosylation of the stilbenoid structure could influence its cytotoxic potential, though direct evidence for this compound is not available.

As with the other antineoplastic activities, direct research into the anti-breast tumor cell activity of this compound is not well-documented. The aglycone, oxyresveratrol, has been shown to reduce cell viability in MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.govnih.gov However, the activity of the glycoside form remains to be elucidated. The inactivity of the related compound 2,3,5,4′-tetrahydroxystilbene-2-O-β-D-glucoside against MCF-7 cells underscores the need for specific investigation of this compound to determine its potential in this area. researchgate.net

Due to the limited specific data on the antineoplastic activities of this compound, a data table cannot be generated at this time.

Structure Activity Relationship Sar Studies of Oxyresveratrol 2 O Beta D Glucopyranoside and Its Derivatives

Effects of Stilbene (B7821643) Backbone Modifications on Biological Activities

The stilbene backbone consists of two aromatic rings linked by an ethylene (B1197577) bridge (C6-C2-C6). Modifications to this bridge, particularly its saturation, can profoundly impact biological activity. When the double bond in the ethylene bridge of oxyresveratrol (B150227) is hydrogenated, it forms dihydrooxyresveratrol (also known as 2,4,3',5'-tetrahydroxybibenzyl).

This structural change from a stilbene to a bibenzyl scaffold has been shown to enhance certain biological activities. For example, dihydrooxyresveratrol exhibits more potent tyrosinase inhibitory activity than oxyresveratrol. oxyresveratrol.comscialert.net One study reported an IC50 value of 1.6 µM for dihydrooxyresveratrol, which was about 8 times more potent than oxyresveratrol (IC50 of 12.7 µM in the same study). oxyresveratrol.com

Similarly, in the context of anti-inflammatory effects, dihydrostilbenoids have shown higher potency for cyclooxygenase-2 (COX-2) inhibition compared to their corresponding stilbenoid parent compounds. nih.gov Dihydrooxyresveratrol demonstrated a lower IC50 value (11.50 µM) for COX-2 inhibition than oxyresveratrol (14.50 µM). nih.gov It also showed significantly lower cytotoxicity against normal human fibroblast cells. nih.gov

Conversely, the olefinic double bond is crucial for other functions. The presence of this bond, which allows for conjugation between the two aromatic rings, is required for potent DPPH radical scavenging ability; its removal leads to a marked decrease in this specific antioxidant activity. nih.gov

Table 2: Comparison of Biological Activities of Oxyresveratrol and its Hydrogenated Derivative

| Compound | Backbone Structure | Tyrosinase Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |

|---|---|---|---|

| Oxyresveratrol | Stilbene (with C=C bridge) | 12.7 oxyresveratrol.com | 14.50 nih.gov |

| Dihydrooxyresveratrol | Bibenzyl (with C-C bridge) | 1.6 oxyresveratrol.com | 11.50 nih.gov |

Importance of Hydroxy Group Positions and Substitutions for Bioactivity

The number, position, and substitution of hydroxyl (-OH) groups on the aromatic rings of the stilbene scaffold are critical determinants of bioactivity. The four hydroxyl groups of oxyresveratrol are essential for many of its effects, particularly its antioxidant properties.

Studies involving the modification of these hydroxyl groups through etherification (e.g., methylation, isopropoxylation) or esterification (e.g., acetylation) have revealed their importance. Generally, masking the phenolic hydroxyl groups reduces or eliminates free radical scavenging activity, indicating their direct involvement in this mechanism. nih.gov